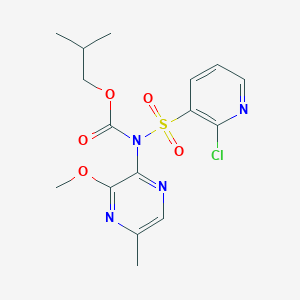

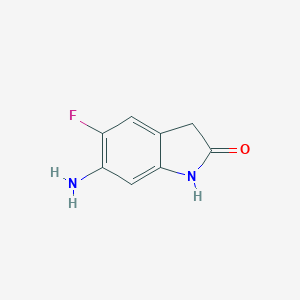

6-Amino-5-fluoroindolin-2-one

Overview

Description

“6-Amino-5-fluoroindolin-2-one” is a chemical compound with the molecular formula C8H7FN2O . It has a molecular weight of 166.15 and is solid in its physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7FN2O/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1-3,11-12H,10H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications

Antitumor Activities

6-Amino-5-fluoroindolin-2-one derivatives exhibit notable antitumor activities. For instance, compounds with urea linkage have shown promising results in in vitro antitumor bioactivity evaluations, with some derivatives performing comparably or better than positive controls in terms of tumor inhibition (Zou et al., 2013); (Yang et al., 2013).

Hypoxic Cell Detection

This compound derivatives have potential use in detecting hypoxic cells in tumors. A study illustrated the conversion of a pro-fluorescent substrate under hypoxic conditions, suggesting applications in fluorescent probes for tumor hypoxia detection (Rajapakse et al., 2013).

Pre-chromatographic Derivatization in LC Analyses

Derivatives of this compound, such as phanquinone, are useful for pre-column derivatization in liquid chromatographic (LC) analyses, particularly for amino acids. This aids in the quality control of various dosage forms (Gatti et al., 2002).

Synthesis of Fluorinated Compounds

The compound has been involved in the synthesis of fluorinated indole derivatives, like 2-Amino-3-arylindoles and 3-aryl-3-fluoroindolin-2-imines, indicating its role in the development of diverse fluorinated structures (Ding et al., 2017).

Development of Novel Herbicides

Its derivatives have been utilized in the synthesis of novel herbicides, showcasing its application in agricultural chemistry. The synthesis of 4-amino-5-fluoropicolinates for potential herbicidal properties exemplifies this (Johnson et al., 2015).

Fluorophore Development for Biological Probes

This compound derivatives have been used to develop fluorophores for biological applications. For instance, 6DMN, derived from 6-N,N-dimethylamino-2,3-naphthalimide, shows promise as a biological probe due to its environment-sensitive fluorescence properties (Vázquez et al., 2005).

Antimicrobial Agent Development

Some derivatives have been synthesized and shown to possess antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Xu et al., 2007).

Radiopharmaceutical Applications

Derivatives of this compound, like [18 F]MK-6240, have been used in PET imaging for detecting neurofibrillary tangles in humans, indicating its utility in radiopharmaceuticals (Collier et al., 2017).

Safety and Hazards

Properties

IUPAC Name |

6-amino-5-fluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQRWWOHJBWWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

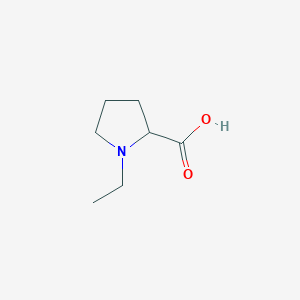

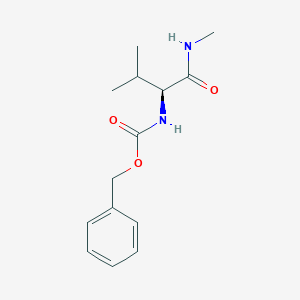

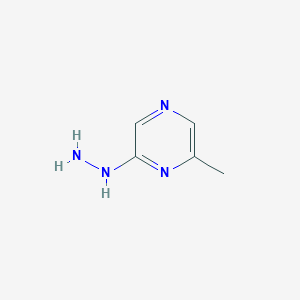

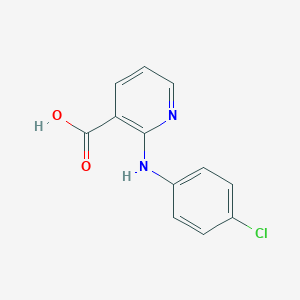

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 6-amino-5-fluoroindolin-2-one synthesized in the context of this study?

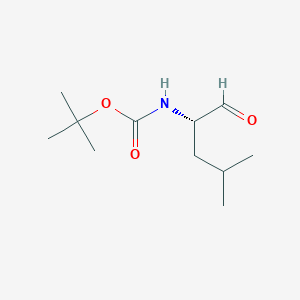

A1: The article describes the synthesis of this compound through a multi-step process starting with the bis-nitration of m-fluorophenylacetic acid. This is followed by reduction and cyclization reactions to yield the desired this compound. This compound then serves as a precursor for further modifications to generate the target tetrahydrophthalimide-substituted indolin-2-one derivatives [].

Q2: What is the role of this compound in the synthesis of the final compounds?

A2: this compound acts as a key intermediate in the synthesis of the target tetrahydrophthalimide-substituted indolin-2-one derivatives. It undergoes further elaboration, including the addition of a tetrahydrophthalimide substituent and subsequent C- and N-alkylations, to yield the desired final compounds with potential herbicidal activity [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B179534.png)

![Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-](/img/structure/B179541.png)